Welcome to the BenchChem Online Store!
molecular formula C16H18O4 B8767165 1,4-Bis(4-hydroxyphenoxy)butane

1,4-Bis(4-hydroxyphenoxy)butane

Cat. No. B8767165
M. Wt: 274.31 g/mol
InChI Key: IHTXMFSKLMASPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05244998

Procedure details

A five neck five liter round bottom flask equipped with a mechanical stirrer, two condensers, and a dropping funnel is purged with nitrogen then charged under a nitrogen blanket with 1.25 kg (11.36 moles) hydroquinone, 350 grams deionized water, and 231.25 grams (1.07 moles) 1,4-dibromobutane. The reaction mass becomes a stirable slurry as it is slowly heated to reflux under a slow nitrogen purge. A solution of 180 grams (2.7 moles) 85% KOH pellets in 180 grams water is added dropwise under a nitrogen blanket over a two hour period. After about one third of the KOH has been added, the slurry has converted to a tea colored solution; then, after most of the KOH has been added, a white material precipitates in increasing amounts as the refluxing is continued an additional hour. The reaction mixture is quenched before cooling by pouring into 6 liters deionized water. The water slurry is acidified with 30% sulfuric acid and allowed to stand at room temperature overnight before filtering under reduced pressure and washing with several portions of boiling water to remove hydroquinone. The white residue is dried in a vacuum oven at 140° C. to a weight of 240 grams. It is then taken up in 4 liters boiling MEK, treated with decolorizing carbon and filtered through a filter acid, celite, to remove particulates and colored impurities. A total of 154 grams of a white produce is recovered from a series of filtrates. Analysis by gpc shows contamination by higher molecular weight species which are much less soluble in acetone than the desired product; thus, the produce is taken up in boiling acetone, filtered, and cooled to recover 135 grams (46% yield based on the dibromobutane). HPLC analysis showed >90% purity by peak area. Another crystallization from 3 liters boiling acetone yield 116 grams of white "mica-like" crystals (melting point 202° C.-204° C.) with greater than 96% purity by HPLC peak area for use in example 11 and 22. Both 1H and 13C NMR spectra are consistent with the proposed structure.
Quantity
1.25 kg
Type
reactant
Reaction Step One
Quantity
231.25 g
Type
reactant
Reaction Step Two
Name
Quantity
180 g
Type
reactant
Reaction Step Three
Name
Quantity
180 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Br[CH2:10][CH2:11][CH2:12][CH2:13]Br.[OH-:15].[K+]>O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][CH2:10][CH2:11][CH2:12][CH2:13][O:15][C:5]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.25 kg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
231.25 g
Type
reactant
Smiles
BrCCCCBr
Step Three
Name
Quantity
180 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
180 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five neck five liter round bottom flask equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
two condensers, and a dropping funnel is purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a slow nitrogen
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
a white material precipitates
TEMPERATURE
Type
TEMPERATURE
Details
in increasing amounts as the refluxing
WAIT
Type
WAIT
Details
is continued an additional hour
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched
TEMPERATURE
Type
TEMPERATURE
Details
before cooling
ADDITION
Type
ADDITION
Details
by pouring into 6 liters
FILTRATION
Type
FILTRATION
Details
before filtering under reduced pressure
WASH
Type
WASH
Details
washing with several portions of boiling water
CUSTOM
Type
CUSTOM
Details
to remove hydroquinone
CUSTOM
Type
CUSTOM
Details
The white residue is dried in a vacuum oven at 140° C. to a weight of 240 grams
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered through a filter acid, celite
CUSTOM
Type
CUSTOM
Details
to remove particulates and colored impurities
CUSTOM
Type
CUSTOM
Details
A total of 154 grams of a white produce
CUSTOM
Type
CUSTOM
Details
is recovered from a series of filtrates
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to recover 135 grams (46% yield
CUSTOM
Type
CUSTOM
Details
Another crystallization from 3 liters

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC1=CC=C(OCCCCOC2=CC=C(C=C2)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.